methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate
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Overview
Description
methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate is a natural product found in Tabernaemontana grandiflora, Tabernaemontana cymosa, and other organisms with data available.
Scientific Research Applications
Complex Formation and Structural Analysis
This compound has been utilized in the synthesis of novel complexes, particularly in the formation of N-Pivot Lariat Crown Ethers. The unique structure of these complexes has been studied, revealing insights into their formation and properties. For example, Xue-Fei Guo and Z. Zong synthesized novel complexes with this compound, showcasing its potential in creating intricate molecular structures (Guo & Zong, 1994).
Chemical Synthesis and Reactions
In the realm of synthetic chemistry, this compound has played a crucial role. It has been used as a precursor in various synthesis processes, leading to the formation of complex bicyclic structures. For instance, G. V. Shishkin and V. I. Vysochin synthesized 2-hydroxymethyl-1,4-diazabicyclo[2.2.2]octane, exploring its reactivity and potential in creating more complex chemical structures (Shishkin & Vysochin, 1980).
Molecular Structure Elucidation
This compound's intricate structure has made it a subject of interest in crystallography and molecular structure studies. Researchers have employed it to understand better the crystal and molecular structures of various complex compounds, contributing significantly to the field of structural chemistry. The work of J. Ganapathy et al. is a notable example, where they determined the crystal structure of a potential active compound using this chemical as a part of the structure (Ganapathy et al., 2013).
Catalytic Reactions and Synthesis
Moreover, the compound has been instrumental in catalytic reactions, aiding in the synthesis of functionally rich and complex cyclopentanes. T. Yakura et al.'s work on the dirhodium(II)-catalyzed C-H insertion reaction is a testament to its utility in sophisticated chemical synthesis processes (Yakura et al., 1999).
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-16-15-6-4-5-7-18(15)22-19(16)21(13-24,20(25)26-2)17(14)9-11-23/h3-7,17,22,24H,8-13H2,1-2H3/b14-3+/t17-,21-/m0/s1 |
InChI Key |
MBXJCHZRHROMQA-ITKISHOESA-N |
Isomeric SMILES |
C/C=C/1\CN2CC[C@@H]1[C@](C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC |
Synonyms |
stemmadenine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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